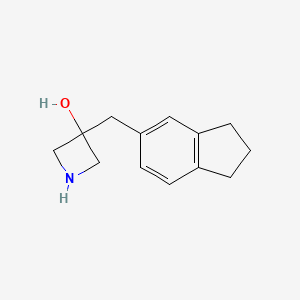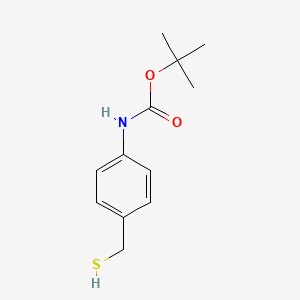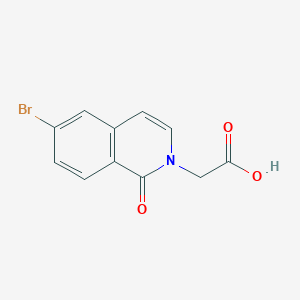![molecular formula C15H20BNO4 B13583202 4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13583202.png)
4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a nitrophenyl group. It is often used in organic synthesis and has applications in materials science and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with 4-nitrophenylacetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where the nitrophenyl group can be replaced with other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Wirkmechanismus
The mechanism by which 4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s ability to participate in reversible covalent bonding makes it a valuable tool in chemical biology and medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane can be compared with other boron-containing compounds, such as:
Pinacolborane: A simpler boron compound used in hydroboration reactions.
Bis(pinacolato)diboron: A widely used reagent for borylation reactions.
Phenylboronic acid: A boronic acid used in Suzuki coupling reactions.
The uniqueness of this compound lies in its combination of a dioxaborolane ring and a nitrophenyl group, which imparts distinct reactivity and applications compared to other boron compounds .
Eigenschaften
Molekularformel |
C15H20BNO4 |
|---|---|
Molekulargewicht |
289.14 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BNO4/c1-11(12-6-8-13(9-7-12)17(18)19)10-16-20-14(2,3)15(4,5)21-16/h6-10H,1-5H3/b11-10- |
InChI-Schlüssel |
AQIQPERHGDRPRE-KHPPLWFESA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(/C)\C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(1S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]aceticacid](/img/structure/B13583147.png)
![(2E)-2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole](/img/structure/B13583157.png)


![2-{3-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one](/img/structure/B13583186.png)
![2-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13583193.png)



